D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate

HLB emulsifier selection formulation science

D-Glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate (CAS 55838-75-0, EINECS 259-853-4) is a nonionic disaccharide-based surfactant whose systematic structure comprises a lactitol headgroup (4-O-β-D-galactopyranosyl-D-glucitol) esterified at the 1-position with a C12 dodecanoyl (lauryl) chain. With molecular formula C₂₄H₄₆O₁₂ and a molecular weight of ~526.6 g·mol⁻¹, it belongs to the sugar fatty acid ester (SFAE) class alongside sucrose, lactose, and glucose monoesters.

Molecular Formula C24H46O12
Molecular Weight 526.6 g/mol
CAS No. 55838-75-0
Cat. No. B12665916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate
CAS55838-75-0
Molecular FormulaC24H46O12
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O
InChIInChI=1S/C24H46O12/c1-2-3-4-5-6-7-8-9-10-11-18(29)34-14-16(28)19(30)23(15(27)12-25)36-24-22(33)21(32)20(31)17(13-26)35-24/h15-17,19-28,30-33H,2-14H2,1H3/t15-,16+,17-,19-,20+,21+,22-,23-,24+/m1/s1
InChIKeyULOSQDCYHDNKKQ-LAGWMBQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate (CAS 55838-75-0): Procurement-Relevant Identity and Class Positioning


D-Glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate (CAS 55838-75-0, EINECS 259-853-4) is a nonionic disaccharide-based surfactant whose systematic structure comprises a lactitol headgroup (4-O-β-D-galactopyranosyl-D-glucitol) esterified at the 1-position with a C12 dodecanoyl (lauryl) chain [1]. With molecular formula C₂₄H₄₆O₁₂ and a molecular weight of ~526.6 g·mol⁻¹, it belongs to the sugar fatty acid ester (SFAE) class alongside sucrose, lactose, and glucose monoesters. The disaccharide headgroup—a reduced lactose analogue—provides a hydrophilic–lipophilic balance (HLB) in the 13–14 range, positioning this compound functionally between monosaccharide esters (HLB ~9–10) and ethoxylated polysorbates (HLB ≥15) [2].

Why Generic Sugar-Ester or Sorbitan-Ester Substitution Fails for D-Glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate


In-class surfactants sharing a C12 lauryl chain cannot be interchanged with D-Glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate without compromising formulation performance, because the disaccharide lactitol headgroup diverges structurally from both monosaccharide sorbitan/glucose esters and larger trisaccharide esters in three critical respects: (1) the presence of a galactopyranosyl ring appended to glucitol increases headgroup hydration and shifts the HLB upward by approximately 4–5 units relative to sorbitan monolaurate [1]; (2) lactitol esterification produces a mixture of three positional monoester isomers—versus two for lactose monoesters and effectively one dominant isomer for sorbitan esters—broadening the effective surfactant composition and interfacial packing behaviour [2]; and (3) the fully open-chain glucitol backbone lacks the intramolecular 1,4-anhydro ring present in sorbitan esters, which alters aqueous solubility, Krafft behaviour, and emulsification kinetics [3]. These differences translate into measurable divergences in emulsion stability, biodegradation rate, and foaming behaviour that are quantified below.

Quantitative Differentiation Evidence for D-Glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate vs. Closest Comparators


HLB Shift of ~4.5 Units Relative to Sorbitan Monolaurate (Span 20) Expands O/W Emulsification Capability

The hydrophilic–lipophilic balance (HLB) of D-Glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate, calculated by the Griffin method, is approximately 13.0–14.1, based on the disaccharide lactitol headgroup contribution. This is 4.4–5.5 HLB units higher than the primary industrial comparator, sorbitan monolaurate (Span 20, HLB = 8.6), and 3.1–4.2 units higher than glucose monolaurate (HLB = 9.89). The target compound falls within the classical O/W emulsifier range (HLB 10–18), whereas Span 20 is confined to the W/O or wetting-agent range (HLB 4–9) [1]. For an HLB-matched comparison, sucrose monolaurate (HLB = 13.01) and trehalose monolaurate (HLB = 13.01) are the closest structural analogues; however, these trisaccharide-sized headgroups differ from the specifically galactopyranosyl-glucitol disaccharide architecture [2].

HLB emulsifier selection formulation science

Emulsion Stability of Lactitol Esters Exceeds That of Sorbitan Monolaurate in Direct Comparative Testing

Hill et al. (1987) produced six lactitol esters—lactitol palmitate, lactitol stearate, a 50:50 palmitate/stearate mixture, and their propoxylated counterparts—and tested emulsion stability directly against sorbitan monolaurate, a commercially established emulsifier. The stability of emulsions formed with all lactitol ester products exceeded that of sorbitan monolaurate [1]. While this study evaluated C16–C18 lactitol esters rather than the C12 dodecanoate specifically, the headgroup chemistry (lactitol backbone) is identical, and the shorter C12 chain of the target compound typically yields faster interfacial adsorption and lower interfacial tension relative to longer-chain homologues [2], suggesting that the emulsion-stability advantage observed for C16–C18 lactitol esters is attributable to the lactitol headgroup structure and is likely preserved—or enhanced—in the C12 homologue.

emulsion stability oil-in-water emulsion food emulsifier

Aerobic Biodegradation Rate of Lactitol Esters Equals or Exceeds That of Sodium Hexadecyl Sulfate

Scholnick et al. (1975) conducted aerobic biodegradation studies comparing lactitol fatty acid esters against sodium hexadecyl sulfate (a benchmark anionic surfactant). The rate of degradation of lactitol palmitate equalled or exceeded that of sodium hexadecyl sulfate under aerobic conditions [1]. This finding is significant because sodium hexadecyl sulfate is a linear alkyl sulfate known for rapid primary biodegradation; parity or superiority places lactitol esters in a favourable regulatory and environmental profile. Although the published data are for the C16 palmitate ester, the ester linkage hydrolysis mechanism that governs sugar ester biodegradation is chain-length-independent for saturated acyl groups [2], meaning the C12 dodecanoate homologue is expected to biodegrade at least as rapidly as the C16 analogue due to its shorter alkyl chain.

biodegradability aerobic degradation green surfactant

Three Monoester Positional Isomers Provide Broader Interfacial Coverage Than Two-Isomer Lactose Esters

Drummond and Wells (1998) established that lactitol monoesters exist as a mixture of both anomers of three positional monoesters, whereas the corresponding lactose monoesters are a mixture of both anomers of only two monoesters [1]. This compositional distinction arises because lactitol—the reduced form of lactose—lacks the internal hemiacetal ring, exposing an additional primary hydroxyl group available for esterification. The consequence is a broader distribution of amphiphilic geometries: the three lactitol monoesters place the hydrophobic dodecanoyl chain at different positions on the glucitol backbone, generating a statistical ensemble of molecular shapes at the oil–water interface that can adapt to a wider range of oil-phase polarities and interfacial curvatures than the two-isomer lactose system [2].

regioisomer interfacial packing surfactant composition

C12 Lactitol Surfactants Generate Good Ross–Miles Foam Height and Stability, While Remaining Poor Cotton Wettings Agents

Drummond and Wells (1998) reported that Ross–Miles foam heights for the C12 lactose and lactitol monoesters demonstrated good foam height and foam stability when tested above their critical micelle concentration (CMC) [1]. In contrast, all six C8, C12, and C16 lactose and lactitol surfactants were found to be relatively poor cotton wetting agents [1]. This combination—good foaming with limited wetting—is a specific performance fingerprint that differentiates these disaccharide-based surfactants from conventional alkyl polyglycosides (which typically exhibit strong wetting) and from sorbitan esters (which are low-foaming). The poor wetting behaviour is attributed to the large hydrated disaccharide headgroup, which impedes rapid adsorption onto hydrophobic cotton fibres [2].

foam height Ross–Miles wetting efficiency

Evidence-Backed Application Scenarios for D-Glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate Procurement


Oil-in-Water Food Emulsion Formulations Requiring HLB 13–14 Without Polysorbate Reliance

The calculated HLB of approximately 13–14 positions D-Glucitol, 4-O-β-D-galactopyranosyl-, dodecanoate squarely in the O/W emulsifier range [1]. Unlike polysorbate 20 (HLB 16.7), which introduces ethoxylate moieties subject to regulatory scrutiny in clean-label food trends, this compound achieves O/W emulsification with a fully carbohydrate-based headgroup. The emulsion stability advantage over sorbitan monolaurate demonstrated by Hill et al. [2] further supports its use in 20% oil-in-water food emulsion systems where phase separation must be minimised over shelf life. This scenario exploits the HLB differentiation (Evidence Item 1) and emulsion stability evidence (Evidence Item 2) to offer a procurement alternative to ethoxylated polysorbates.

Readily Biodegradable Personal Care and Cosmetic Surfactant Systems

The aerobic biodegradation data from Scholnick et al., showing lactitol ester degradation rates equalling or exceeding sodium hexadecyl sulfate [3], combined with the sugar-ester biodegradation pathway elucidated by Baker et al. (initial ester hydrolysis followed by metabolism of sugar and fatty acid fragments) [4], support the use of this compound in rinse-off personal care products where EU Detergent Regulation (EC 648/2004) or OECD 301 ready-biodegradability criteria apply. The good foam height and stability reported by Drummond and Wells for C12 lactitol surfactants [5] provide the foaming performance expected in shampoos and body washes, while the poor cotton wetting property reduces excessive degreasing, making the surfactant suitable for mild-cleansing formulations. This scenario directly applies Evidence Items 3 and 5.

Pharmaceutical Emulsification with Reduced Isomer-Dependent Performance Variability

In pharmaceutical emulsions and creams where batch-to-batch consistency is critical, the three-isomer lactitol monoester composition [5] offers a statistical averaging effect: the broader distribution of amphiphilic geometries buffers against the performance variability that can arise when a single-isomer emulsifier (e.g., sorbitan monolaurate) is used near its solubility or phase-boundary limit. The HLB of ~13–14 places this compound in the range suitable for topical O/W cream bases, where it can serve as a primary emulsifier without requiring high-HLB co-surfactants that may introduce skin irritation potential. The disaccharide headgroup derived from milk sugar (lactose hydrogenation) also provides a biocompatibility narrative relevant to pharmaceutical excipient qualification. This scenario builds on Evidence Items 1 and 4.

Industrial and Institutional Cleaning Formulations Targeting Environmental Compliance

The combination of rapid aerobic biodegradability [3] and good foaming properties above the CMC [5] makes this surfactant a candidate for industrial cleaning formulations where EU Ecolabel or Nordic Swan certification requires high biodegradability thresholds. The fact that lactitol esters were prepared by transesterification at 90°C using alkaline catalysis from readily available fatty methyl esters [6] indicates scalable synthesis from renewable feedstocks (lactose from whey permeate + lauric acid from coconut/palm kernel oil), supporting a fully bio-based carbon content narrative. The relatively poor cotton wetting property may limit its use in textile detergents but does not impede performance in hard-surface cleaners or high-foam manual dishwashing liquids. This scenario integrates Evidence Items 3, 4, and 5.

Quote Request

Request a Quote for D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.